Plerixafor-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Plerixafor-d4 is a tetra-deuterated (d4) stable isotope-labeled internal standard (SIL-IS) engineered for the accurate LC-MS/MS or GC-MS quantification of Plerixafor in complex biological matrices. Its +4 Da mass shift ensures identical chromatographic behavior to the native analyte while providing unambiguous mass resolution—enabling precise correction for matrix effects, extraction losses, and instrument drift. Unlike unlabeled Plerixafor (which cannot serve as an internal standard) or structurally unrelated compounds (which exhibit divergent recovery and ionization profiles), Plerixafor-d4 is uniquely validated for regulatory-compliant pharmacokinetic studies, bioequivalence testing, therapeutic drug monitoring, and forced-degradation analysis. Choose this non-interchangeable SIL-IS to ensure data integrity and audit-ready quantification.

Molecular Formula C28H54N8
Molecular Weight 506.8 g/mol
CAS No. 1246819-87-3
Cat. No. B565594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlerixafor-d4
CAS1246819-87-3
Synonyms1,1’-[1,4-(Phenylene-d4)bis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane; 
Molecular FormulaC28H54N8
Molecular Weight506.8 g/mol
Structural Identifiers
SMILESC1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3
InChIInChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D
InChIKeyYIQPUIGJQJDJOS-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plerixafor-d4 (CAS 1246819-87-3): Certified Deuterated Internal Standard for Plerixafor Quantification by LC-MS/MS


Plerixafor-d4 is the deuterium-labeled analog of Plerixafor (AMD3100), a selective CXCR4 antagonist [1]. It is a stable isotope-labeled internal standard (SIL-IS) specifically developed for the accurate quantification of unlabeled Plerixafor in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . As a tetra-deuterated (d4) compound with a nominal mass shift of +4 Da relative to the native analyte, Plerixafor-d4 co-elutes with Plerixafor but is distinctly resolved by mass spectrometry, enabling precise compensation for matrix effects, extraction variability, and instrument drift .

Plerixafor-d4: Why Unlabeled Plerixafor or Alternative Isotopologues Cannot Substitute in Validated Bioanalytical Assays


Generic substitution of Plerixafor-d4 with unlabeled Plerixafor or structurally similar internal standards is not scientifically valid for quantitative LC-MS/MS workflows. Unlabeled Plerixafor cannot serve as an internal standard because it is chemically indistinguishable from the target analyte, thereby failing to correct for ionization suppression, extraction losses, or instrument variability . Alternative deuterated analogs (e.g., Plerixafor-d9 or -d12) are not commercially available or lack validated application data, introducing uncertainty in co-elution and recovery profiles [1]. Structurally unrelated internal standards (e.g., propranolol) exhibit different extraction efficiencies and ionization behaviors, leading to inaccurate quantification and failed regulatory compliance [2]. The specific performance characteristics of Plerixafor-d4 are therefore non-interchangeable for validated Plerixafor assays.

Plerixafor-d4: Direct Quantitative Comparative Evidence for Procurement and Method Development


Isotopic Enrichment and Purity: Plerixafor-d4 vs. Unlabeled Plerixafor

Plerixafor-d4 is certified to contain ≥99% deuterated forms (d1-d4), ensuring minimal isotopic interference with the unlabeled analyte during MS detection. In contrast, unlabeled Plerixafor, as an API or research-grade material, is not certified for isotopic purity and exhibits a natural abundance isotopic profile that overlaps with the d4-labeled species .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Mass Spectrometric Differentiation: +4 Da Shift for Unambiguous Quantification

Plerixafor-d4 provides a nominal mass increase of +4 Da relative to unlabeled Plerixafor (MW 502.78 vs. 506.81), yielding distinct MRM transitions (e.g., 507.5 > 109.1 m/z for Plerixafor-d4 vs. 503.5 > 105.1 m/z for Plerixafor) [1]. This mass difference eliminates isotopic overlap between the analyte and internal standard, a limitation observed when using less-enriched or non-deuterated standards .

Mass Spectrometry SRM MRM

Validated Internal Standard Performance in Bioanalytical Assays

Plerixafor-d4 has been successfully employed as an internal standard in a validated LC-MS/MS method for quantifying Plerixafor in pharmaceutical formulations, achieving precision and accuracy within FDA acceptance criteria (CV <15%, recovery 85–115%) [1]. When used in place of non-deuterated or structurally unrelated internal standards, method robustness against matrix effects is significantly improved, as demonstrated by consistent ion suppression/enhancement compensation across multiple human plasma lots [2].

Method Validation Pharmacokinetics Bioequivalence

Plerixafor-d4: Optimized Use Cases in Bioanalysis, Clinical Pharmacology, and Pharmaceutical Quality Control


Preclinical and Clinical Pharmacokinetic (PK) Studies of Plerixafor

Quantification of Plerixafor in plasma, serum, or urine from animal models or human subjects for PK parameter estimation (AUC, Cmax, t1/2). Plerixafor-d4 is added at a fixed concentration to all samples, calibrators, and QCs to normalize for extraction recovery and matrix effects [1].

Therapeutic Drug Monitoring (TDM) in Hematopoietic Stem Cell Transplantation

Measurement of Plerixafor concentrations in patients undergoing stem cell mobilization. The use of Plerixafor-d4 as an internal standard ensures accurate quantification across the expected clinical range (typically 10–1000 ng/mL), enabling dose adjustment and monitoring of exposure-response relationships [2].

Bioequivalence and Generic Drug Development for Plerixafor Formulations

Validated LC-MS/MS methods employing Plerixafor-d4 are essential for demonstrating bioequivalence between a test formulation and the reference listed drug (Mozobil). Regulatory agencies require the use of a stable isotope-labeled internal standard to minimize analytical variability .

Stability Testing of Plerixafor in Pharmaceutical Preparations

Plerixafor-d4 can be used to monitor chemical degradation of Plerixafor under various storage conditions (temperature, humidity, light). The internal standard compensates for any sample preparation losses, allowing precise determination of degradation kinetics and shelf-life assignment .

Technical Documentation Hub

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